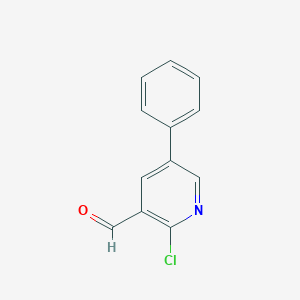

2-Chloro-5-phenylpyridine-3-carboxaldehyde

Overview

Description

Synthesis Analysis

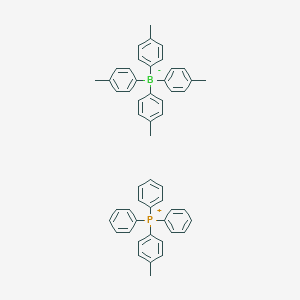

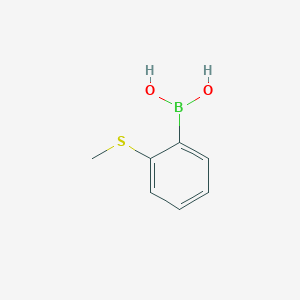

The synthesis of related compounds involves the protection of aminopyridine with benzaldehyde followed by coupling reactions, highlighting a method that could potentially be applied or adapted for 2-Chloro-5-phenylpyridine-3-carboxaldehyde. An efficient and cost-effective synthesis of 2-phenyl-3-aminopyridine, a structurally similar compound, from 2-chloro-3-aminopyridine is described, using an imine as a protecting group and subsequent Suzuki coupling with phenylboronic acid (Caron et al., 2001).

Molecular Structure Analysis

The molecular structure of related pyridine compounds has been studied through various spectroscopic and crystallographic techniques. For instance, the crystal structure of a ruthenium complex featuring a pyridinecarboxaldehyde ligand offers insights into the coordination environment and potential bonding characteristics that could be relevant for understanding the structure of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (Kelson et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives often utilize their reactivity towards nucleophilic substitution and addition reactions. For example, a study on the synthesis and reactions of 1,6-bis(2-butyltellurophenyl)-2,5-diazahexa-1,5-diene provides insights into the types of reactions and the reactivity of pyridine compounds, which could inform the chemical behavior of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (Abid et al., 1989).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on 2-Chloro-5-phenylpyridine-3-carboxaldehyde was not found, related research indicates the importance of spectroscopic and crystallographic methods in characterizing these properties.

Chemical Properties Analysis

The chemical properties of pyridine derivatives, including their acidity, basicity, and reactivity towards various chemical reagents, are influenced by their molecular structure. Studies on the reaction mechanisms and the synthesis of novel compounds provide a basis for understanding the chemical properties of 2-Chloro-5-phenylpyridine-3-carboxaldehyde. For instance, the reaction of aldehydes with stabilized sulfur ylides offers a perspective on the stereochemistry and reactivity of pyridine aldehydes (Fernandez et al., 1990).

Scientific Research Applications

Synthesis and Biological Activity

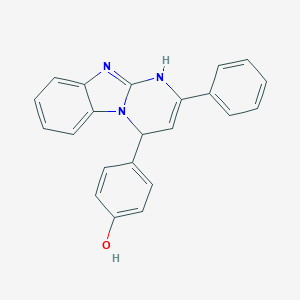

Synthesis of Imines

A series of new imines were synthesized from 2-Chloro-5-methylpyridine-3-carboxaldehyde, demonstrating the compound's utility as a precursor for biologically active molecules, including potential herbicides, fungicides, and anticancer agents. The synthesis showcases the compound's versatility in creating Schiff bases, which are valuable in producing biologically active compounds and pesticides (Gangadasu, Raju, & Rao, 2002).

Preparation of 2-Phenyl-3-aminopyridine

Utilizing an imine as a protecting group, 2-Phenyl-3-aminopyridine was synthesized from 2-chloro-3-aminopyridine. This process highlights the role of 2-Chloro-5-phenylpyridine-3-carboxaldehyde in synthesizing key intermediates for further chemical transformations, demonstrating its importance in cost-effective and high-yielding chemical synthesis (Caron, Massett, Bogle, Castaldi, & Braish, 2001).

Vilsmeier Reaction for Pyridine Carboxaldehydes

The Vilsmeier reaction was applied to synthesize 2-Chloro-5-aryl-3-pyridine carboxaldehydes, showcasing a novel route to these compounds and highlighting the potential for generating diverse chemical structures from 2-Chloro-5-phenylpyridine-3-carboxaldehyde (Amaresh & Perumal, 2000).

Catalysis and Chemical Transformations

Knoevenagel Condensation Catalyst

A study on the Knoevenagel condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde underlines the compound's relevance in catalysis, emphasizing its use in synthesizing antimicrobial agents. This research indicates the compound's utility in chemical reactions and its potential biological applications (Siddiqui, Musthafa, Praveen, & Farooq, 2011).

Synthesis of Thiazole Derivatives

Demonstrating the compound's role in synthesizing new thiazole derivatives with potential biological activities, a study utilized 4-Chloro-2,3-dihydrothiazole-5-carboxaldehyde, indicating the significance of chlorinated pyridine carboxaldehydes in medicinal chemistry and drug development (Rady, 2008).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

2-chloro-5-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFNWWRKCSBZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390502 | |

| Record name | 2-Chloro-5-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-phenylpyridine-3-carboxaldehyde | |

CAS RN |

176433-57-1 | |

| Record name | 2-Chloro-5-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenylpyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)

![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)

![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)